molecular formula C16H14BrNO3 B8584761 Methyl 5-bromo-2-(2-phenylacetamido)benzoate

Methyl 5-bromo-2-(2-phenylacetamido)benzoate

Cat. No. B8584761
M. Wt: 348.19 g/mol
InChI Key: ZVWLOSQWBXVMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-(2-phenylacetamido)benzoate is a useful research compound. Its molecular formula is C16H14BrNO3 and its molecular weight is 348.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-bromo-2-(2-phenylacetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-(2-phenylacetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-bromo-2-(2-phenylacetamido)benzoate

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

methyl 5-bromo-2-[(2-phenylacetyl)amino]benzoate

InChI

InChI=1S/C16H14BrNO3/c1-21-16(20)13-10-12(17)7-8-14(13)18-15(19)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,18,19)

InChI Key

ZVWLOSQWBXVMAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl 2-amino-5-bromobenzoate (9.00 g, 39.1 mmol) and Et3N (7.6 mL, 54.8 mmol) in CH2Cl2 (90 mL) was added 2-phenylacetyl chloride (7.26 g, 46.9 mmol) at 4° C. dropwise. After completion of the addition, the cooling bath was removed and the mixture was stirred for 27 hours. TLC showed some of the starting material methyl 2-amino-5-bromobenzoate still remained. More 2-phenylacetyl chloride (1.88 g, 12.2 mmol) and Et3N (2.2 mL, 15.9 mmol) were added, and the mixture was stirred overnight. K2CO3 (aqueous) was added, the organic layer was separated, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with water, dried (Na2SO4), filtered, and concentrated in vacuo. CH3CN (100 mL) was added, and the precipitated solid was filtered, washed with Et2O, and dried to provide the title compound. The filtrate was concentrated in vacuo, and the solid was filtered, washed with Et2O, and dried to provide additional title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Three
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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